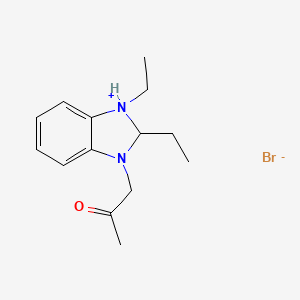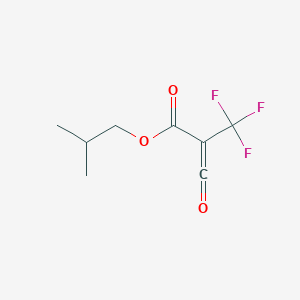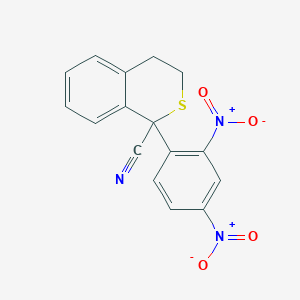![molecular formula C14H26IN B14516065 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide CAS No. 62592-37-4](/img/structure/B14516065.png)
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a pyridoindole core with methyl substitutions and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and iodination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, where nucleophiles replace the iodide ion.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Indole-3-carbaldehyde
- 2,3-Dimethylindole
- 5-Methoxyindole
Uniqueness
What sets 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide apart is its unique structure, which combines a pyridoindole core with specific methyl substitutions and an iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
62592-37-4 |
|---|---|
Molekularformel |
C14H26IN |
Molekulargewicht |
335.27 g/mol |
IUPAC-Name |
3,5-dimethyl-2,3,4,6,7,7a,8,9,10,11-decahydro-1H-pyrido[2,1-i]indol-5-ium;iodide |
InChI |
InChI=1S/C14H26N.HI/c1-12-6-9-14-8-4-3-5-13(14)7-10-15(14,2)11-12;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QZFJCYSEWJZSMG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCC23CCCCC2CC[N+]3(C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)

![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)


![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)




![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
